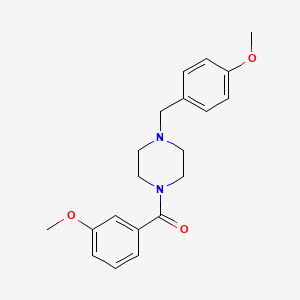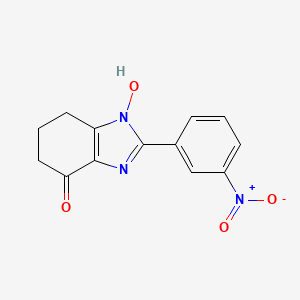
1-(2-hydroxy-5-methoxyphenyl)-3-(2-methylphenyl)-1,3-propanedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-hydroxy-5-methoxyphenyl)-3-(2-methylphenyl)-1,3-propanedione, also known as curcumin, is a natural polyphenolic compound found in the turmeric plant. It has been used for centuries in traditional medicine for its anti-inflammatory and antioxidant properties. In recent years, scientific research has revealed a range of potential benefits of curcumin in various fields, including medicine, agriculture, and food science.
Mecanismo De Acción
The mechanism of action of 1-(2-hydroxy-5-methoxyphenyl)-3-(2-methylphenyl)-1,3-propanedione is complex and not fully understood. It has been shown to modulate various signaling pathways, including the NF-κB pathway, which is involved in inflammation and cancer development. Curcumin can also bind to and inhibit enzymes such as COX-2 and 5-LOX, which are involved in the production of inflammatory molecules.
Biochemical and Physiological Effects:
Curcumin has been shown to have a range of biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-cancer properties. It can also improve brain function, reduce the risk of heart disease, and improve insulin sensitivity in diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Curcumin has several advantages as a research tool, including its low toxicity, availability, and affordability. However, its low bioavailability and poor solubility in water can limit its effectiveness in some experiments. Additionally, 1-(2-hydroxy-5-methoxyphenyl)-3-(2-methylphenyl)-1,3-propanedione can interact with other compounds and enzymes, which can complicate its effects in some studies.
Direcciones Futuras
There are several potential future directions for research on 1-(2-hydroxy-5-methoxyphenyl)-3-(2-methylphenyl)-1,3-propanedione. These include investigating its potential as a therapeutic agent in various diseases, developing new methods for improving its bioavailability, and exploring its potential as a natural food preservative and additive. Additionally, research on the mechanisms of action of 1-(2-hydroxy-5-methoxyphenyl)-3-(2-methylphenyl)-1,3-propanedione and its interactions with other compounds can provide new insights into its potential therapeutic properties.
In conclusion, 1-(2-hydroxy-5-methoxyphenyl)-3-(2-methylphenyl)-1,3-propanedione is a natural compound with a range of potential therapeutic properties. Its anti-inflammatory, antioxidant, and anti-cancer properties make it a promising research tool for investigating various diseases. However, its limitations in terms of bioavailability and solubility must be taken into account when designing experiments. Further research is needed to fully understand the mechanisms of action of 1-(2-hydroxy-5-methoxyphenyl)-3-(2-methylphenyl)-1,3-propanedione and its potential applications in various fields.
Métodos De Síntesis
Curcumin can be synthesized through various methods, including extraction from turmeric root, chemical synthesis, and microbial fermentation. The most common method is extraction from turmeric root, which involves boiling and drying the root before extracting the 1-(2-hydroxy-5-methoxyphenyl)-3-(2-methylphenyl)-1,3-propanedione using solvents such as ethanol or acetone.
Aplicaciones Científicas De Investigación
Curcumin has been extensively studied for its potential therapeutic properties in various diseases, including cancer, Alzheimer's disease, diabetes, and cardiovascular diseases. Research has shown that 1-(2-hydroxy-5-methoxyphenyl)-3-(2-methylphenyl)-1,3-propanedione can inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in Alzheimer's disease.
Propiedades
IUPAC Name |
1-(2-hydroxy-5-methoxyphenyl)-3-(2-methylphenyl)propane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-11-5-3-4-6-13(11)16(19)10-17(20)14-9-12(21-2)7-8-15(14)18/h3-9,18H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHTSKMHKLINOAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)CC(=O)C2=C(C=CC(=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxy-5-methoxyphenyl)-3-(2-methylphenyl)propane-1,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(2-methylbenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5764406.png)


![4-[2-(3-chloro-4-hydroxy-5-methoxyphenyl)-1-cyanovinyl]benzonitrile](/img/structure/B5764418.png)

![1-(1,3-benzodioxol-5-ylmethyl)-4-[(5-nitro-2-furyl)methyl]piperazine](/img/structure/B5764426.png)
![N-cyclohexyl-5H-dibenzo[b,f]azepine-5-carboxamide](/img/structure/B5764434.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B5764448.png)
![N-[4-(1-azepanylmethyl)phenyl]acetamide](/img/structure/B5764450.png)
![2-(1,3-benzodioxol-5-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5764466.png)

![N-[4-(diethylamino)phenyl]-3-(5-methyl-2-furyl)acrylamide](/img/structure/B5764476.png)
![N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}acetamide](/img/structure/B5764495.png)
![1-[3-(2-nitrophenyl)acryloyl]piperidine](/img/structure/B5764501.png)